3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Description
This compound is an oxime ether derivative characterized by a 3-oxopropanal backbone linked to a phenyl ring substituted with a 2,4-dichlorobenzyloxy group. The oxime functional group is further modified with a 2,4-dichlorobenzyl moiety. Its molecular formula is C₂₃H₁₇Cl₄NO₃, with a molecular weight of 497.2 g/mol and a purity exceeding 90% .
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-5-1-16(21(26)11-18)13-30-20-7-3-15(4-8-20)23(29)9-10-28-31-14-17-2-6-19(25)12-22(17)27/h1-8,10-12H,9,13-14H2/b28-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLVBKJLGTYLN-ORBVJSQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to further reactions to introduce the oxime group and form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The oxime (-C=N-OH) and ketone (-CO-) groups are primary sites for oxidation.
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Mechanistic Insight : Oxidation of the oxime group typically proceeds via radical intermediates or electrophilic attack, while ketone oxidation follows nucleophilic addition pathways.
Reduction Reactions
The oxime and carbonyl groups are reducible under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Amine derivatives | ~65% |
| Lithium aluminum hydride | Dry THF, reflux | Alcohols or secondary amines | ~50% |
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Critical Notes :
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NaBH4 selectively reduces the oxime to primary amines without affecting the dichlorobenzyl ethers.
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Over-reduction risks with LiAlH4 may degrade the aromatic rings.
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Substitution Reactions
The electron-deficient chlorine atoms on the dichlorobenzyl groups undergo nucleophilic substitution.
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Hydroxide ion | DMSO, 100°C | Hydroxybenzyl derivatives | Phase-transfer agents |
| Amines | Acetonitrile, RT | Aminobenzyl analogues | Triethylamine |
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Structural Impact : Substitution at the 2- or 4-position chlorine atoms alters solubility and bioactivity .
Stability and Side Reactions
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Hydrolysis : The oxime group hydrolyzes to ketones under strong acidic (HCl, 80°C) or basic (NaOH, 50°C) conditions .
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Thermal Decomposition : Degrades above 250°C, releasing chlorinated byproducts (e.g., 2,4-dichlorotoluene) .
Comparative Reactivity Table
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Studies have indicated that compounds similar to 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime exhibit significant antimicrobial properties. This compound can potentially inhibit the growth of various bacterial strains, making it a candidate for further research in developing new antimicrobial agents .
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Anticancer Research
- There is emerging evidence that oxime derivatives possess anticancer properties. The structural features of this compound suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies have shown promise in inhibiting tumor cell proliferation in vitro, warranting further investigation into its mechanism of action and efficacy against specific cancer types .
- Enzyme Inhibition
Synthetic Applications
- Synthetic Intermediates
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dichlorobenzyl groups may interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substitution pattern of the benzyl groups on the oxime ether. The following table summarizes their molecular features:
Key Observations :
- Chlorine positioning (2,4 vs.
Anticonvulsant Activity
O-(2,4-dichlorobenzyl)oxime derivatives exhibit notable anticonvulsant effects. In pentylenetetrazol (PTZ)-induced seizure models, (E)-isomers of related O-(2,4-dichlorobenzyl)oximes delayed seizure onset by >700 seconds compared to 264 seconds for controls. Chlorine substitution at the 2,4-positions was critical for activity, though (E)/(Z) isomerism showed minimal differentiation . The target compound’s efficacy may align with these findings, though experimental data specific to it are unavailable.
Enzyme Inhibition
Dichlorobenzyl-substituted compounds demonstrate collagenase inhibition. For example:
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = ~6.4 kcal/mol (docking energy).
- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = ~6.5 kcal/mol .
The target compound’s dual 2,4-Cl groups may enhance π–π interactions with aromatic residues (e.g., Tyr201 in collagenase), similar to its analogs .
Biological Activity
The compound 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C23H18Cl3NO3
- Molecular Weight : 462.75 g/mol
- Boiling Point : 613.6 ± 65.0 °C (predicted)
- Density : 1.28 ± 0.1 g/cm³ (predicted) .
Synthesis Methods
The synthesis of the compound typically involves several steps:
- Formation of Ether Linkage : Reaction of 2,4-dichlorobenzyl chloride with a phenolic compound.
- Introduction of Functional Groups : Subsequent reactions to add the oxopropanal and oxime functionalities.
- Reaction Conditions : Common solvents include dichloromethane, with catalysts like pyridine facilitating the reactions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound could bind to receptors, altering signaling pathways that affect cellular functions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For example:
- In vitro studies demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- The compound's structure suggests potential interactions with bacterial cell membranes or metabolic enzymes .
Anticancer Activity
Studies have explored the anticancer potential of this compound:
- Cell Line Studies : Tests on cancer cell lines showed that the compound can induce apoptosis and inhibit proliferation.
- Mechanistic Insights : It may act through pathways involving oxidative stress and modulation of cell cycle regulators .
Case Studies
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its dual role as an antimicrobial and anticancer agent positions it as a candidate for further research in drug development.
Q & A
Q. What are the standard synthetic routes for preparing 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, and how can reaction yields be optimized?
The compound is synthesized via oxime formation from a ketone precursor. A typical protocol involves reacting 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium acetate buffer, pH 4–5) to form the oxime. Catalytic methods, such as using EDC·HCl and HOBt·H2O for coupling reactions, can improve yields by minimizing side reactions . Optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF vs. toluene), and temperature to stabilize intermediates.
Q. How is the purity of this compound validated, and which analytical techniques are most reliable for structural confirmation?
Purity is assessed via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC). Structural confirmation relies on NMR for identifying characteristic peaks (e.g., oxime proton at δ 8.5–9.0 ppm, dichlorobenzyl aromatic protons) and LC-MS for molecular ion verification. Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated for structurally related spiro compounds (e.g., monoclinic symmetry, -factor <0.05) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
The compound is lipophilic due to dichlorobenzyl groups, requiring polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Stability studies should monitor degradation under light, heat, and humidity. For example, organic degradation rates increase with temperature, necessitating storage at –20°C in amber vials .
Q. Which spectroscopic databases or computational tools are recommended for predicting its physicochemical properties?
PubChem and ChemSpider provide experimental and predicted data (e.g., logP, pKa). Computational tools like ACD/Labs Percepta and Gaussian-based DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (IR, Raman) .
Q. How can researchers address low yields during oxime formation or coupling reactions?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Using excess hydroxylamine hydrochloride to drive oxime formation.
- Employing coupling agents like EDC·HCl/HOBt·H2O with triethylamine to activate carboxyl intermediates.
- Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of spirocyclic byproducts during synthesis, and how can they be minimized?
Spirocyclic structures (e.g., spiro[4.5]dec-3-en-4-yl esters) form via intramolecular cyclization of oxime intermediates under acidic or thermal conditions. Computational studies (DFT) can model transition states to identify energy barriers. Minimization strategies include:
Q. How do electronic effects of the 2,4-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
The electron-withdrawing chlorine atoms deactivate the benzyl ring, reducing electrophilicity at the oxime nitrogen. However, the para-chloro substituent enhances stability via resonance. Reactivity can be probed using Hammett plots or NMR chemical shift analysis of the carbonyl carbon (δ ~190 ppm) .
Q. What experimental design considerations are critical for reproducibility in catalytic asymmetric syntheses involving this compound?
Key factors include:
Q. How can researchers resolve contradictions between theoretical predictions and experimental spectral data (e.g., NMR, IR)?
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Solutions include:
Q. What strategies mitigate organic degradation during long-term stability studies, as observed in similar compounds?
Degradation (e.g., hydrolysis, oxidation) is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
